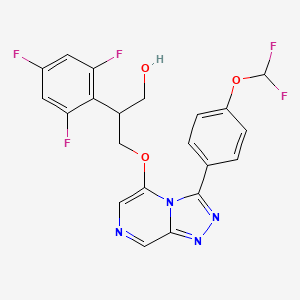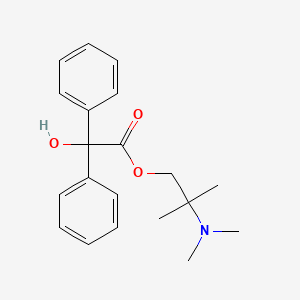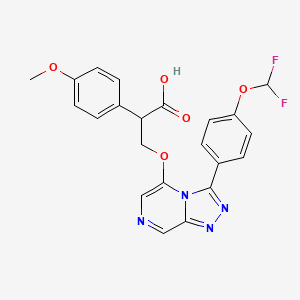
Osm-LO-12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
OSM-LO-12 is a chemical compound that has garnered attention in recent years due to its potential applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of OSM-LO-12 typically involves a multi-step process. The initial step often includes the preparation of a precursor compound, which is then subjected to various chemical reactions to form the final product. Common synthetic routes may involve nucleophilic substitution reactions, condensation reactions, and cyclization processes. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing quality control measures to maintain consistency in the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
OSM-LO-12 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation and alkylation are typical substitution reactions that this compound can undergo.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions to ensure the desired outcome. For example, oxidation reactions may be performed in an acidic or basic medium, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated forms of the compound.
Applications De Recherche Scientifique
OSM-LO-12 has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.
Industry: this compound is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of OSM-LO-12 involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. The pathways involved in its mechanism of action can include signal transduction pathways, such as the JAK/STAT or MAPK pathways, which are critical for various cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to OSM-LO-12 include:
- OSM-LO-92
- OSM-LO-93
- OSM-LO-94
- OSM-LO-95
- OSM-LO-96
- OSM-LO-97
- OSM-LO-98
- OSM-LO-99
- OSM-LO-100
Uniqueness
What sets this compound apart from these similar compounds is its unique structural features and specific biological activities. For instance, while OSM-LO-92 to OSM-LO-100 share a similar core structure, the functional groups attached to this core can significantly influence their chemical reactivity and biological properties. This compound has shown particular promise in inhibiting specific enzymes, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C22H18F2N4O5 |
|---|---|
Poids moléculaire |
456.4 g/mol |
Nom IUPAC |
3-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-(4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C22H18F2N4O5/c1-31-15-6-2-13(3-7-15)17(21(29)30)12-32-19-11-25-10-18-26-27-20(28(18)19)14-4-8-16(9-5-14)33-22(23)24/h2-11,17,22H,12H2,1H3,(H,29,30) |
Clé InChI |
BGONQZJCXFSVTQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(COC2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




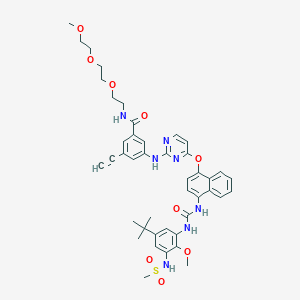
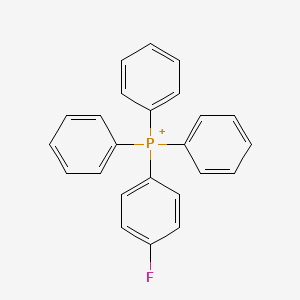

![2-[(Z)-2-[(3Z)-2-[4-[(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-2-carboxyethyl]phenoxy]-3-[(2Z)-2-[3,3-dimethyl-5-sulfo-1-(4-sulfobutyl)indol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-5-sulfonate](/img/structure/B10815510.png)
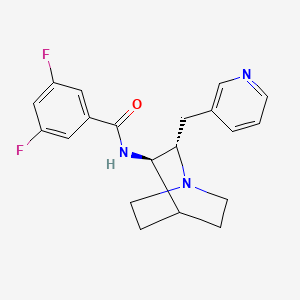
![[(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10815518.png)

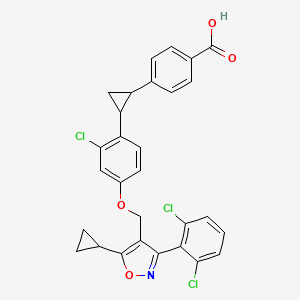

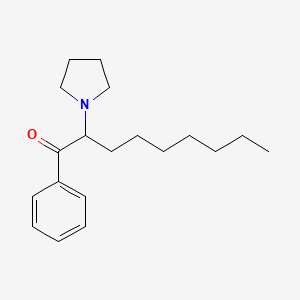
![2-[(Z)-2-[(3Z)-2-[4-[(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-2-carboxyethyl]phenoxy]-3-[(2E)-2-[3,3-dimethyl-5-sulfo-1-(4-sulfobutyl)indol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-5-sulfonate](/img/structure/B10815560.png)
